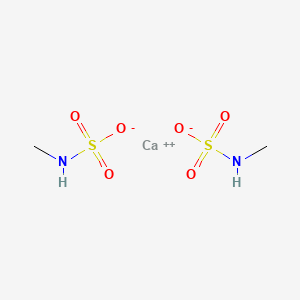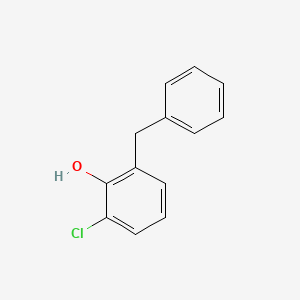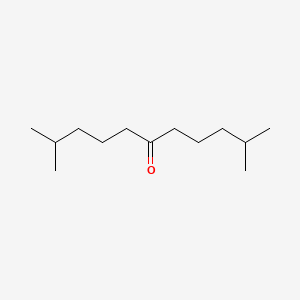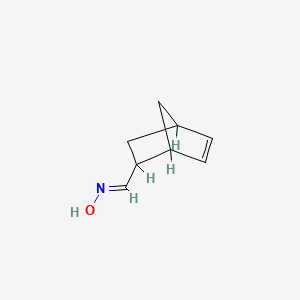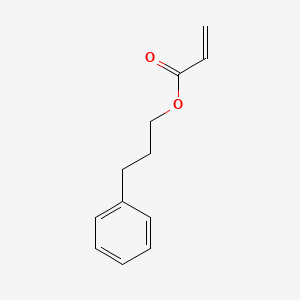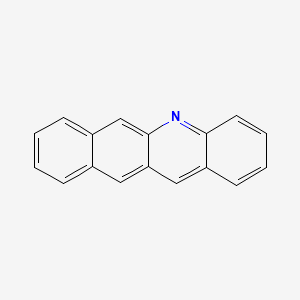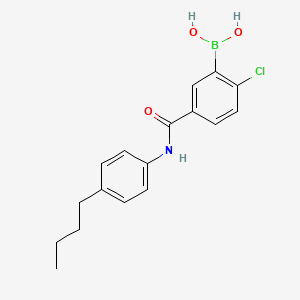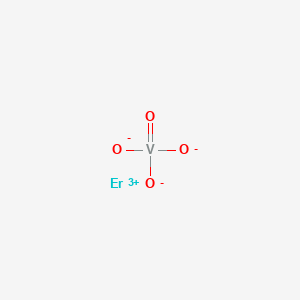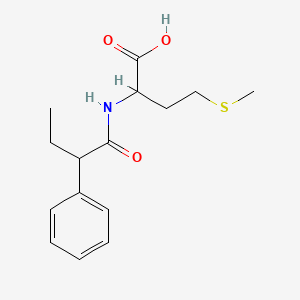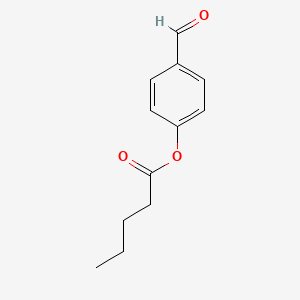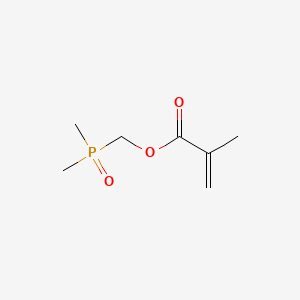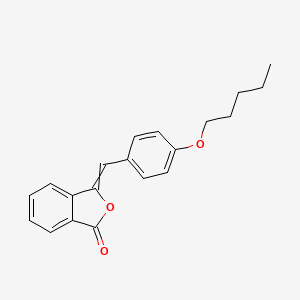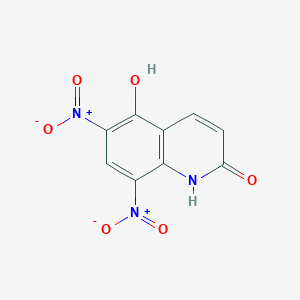
5-hydroxy-6,8-dinitro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-6,8-dinitro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family. This compound is characterized by the presence of hydroxy and nitro groups at specific positions on the quinoline ring, which significantly influences its chemical properties and potential applications. Quinolin-2-one derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-6,8-dinitro-1H-quinolin-2-one typically involves the nitration of 5-hydroxy-1H-quinolin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 6 and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
5-hydroxy-6,8-dinitro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 5-hydroxy-6,8-diamino-1H-quinolin-2-one.
Substitution: Formation of various substituted quinolin-2-one derivatives depending on the nucleophile used.
科学研究应用
5-hydroxy-6,8-dinitro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-hydroxy-6,8-dinitro-1H-quinolin-2-one is largely dependent on its chemical structure. The presence of nitro groups can influence its reactivity and interaction with biological targets. For example, the compound may undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, affecting their function.
相似化合物的比较
Similar Compounds
5-hydroxy-1H-quinolin-2-one: Lacks the nitro groups, making it less reactive in certain chemical reactions.
6,8-dinitro-1H-quinolin-2-one: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
5-amino-6,8-dinitro-1H-quinolin-2-one: Contains amino groups instead of the hydroxy group, altering its chemical and biological properties.
Uniqueness
5-hydroxy-6,8-dinitro-1H-quinolin-2-one is unique due to the combination of hydroxy and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
31570-98-6 |
|---|---|
分子式 |
C9H5N3O6 |
分子量 |
251.15 g/mol |
IUPAC 名称 |
5-hydroxy-6,8-dinitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5N3O6/c13-7-2-1-4-8(10-7)5(11(15)16)3-6(9(4)14)12(17)18/h1-3,14H,(H,10,13) |
InChI 键 |
OKFFTJMTNOFVCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


